2-Oxazolepropanamide, 4,5-diphenyl-

Vue d'ensemble

Description

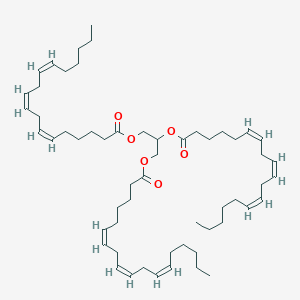

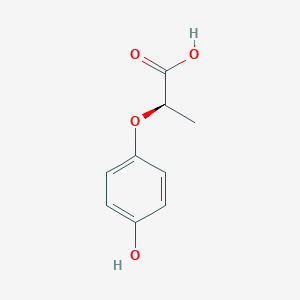

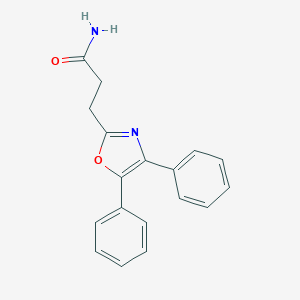

2-Oxazolepropanamide, 4,5-diphenyl- is a chemical compound with the molecular formula C18H16N2O2 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of 2-Oxazolepropanamide, 4,5-diphenyl- and similar compounds often involves the use of various reaction conditions . For example, one study described the synthesis of imidazole derivatives from 2-hydroxyphenyl)-4, 5-diphenyl1H-imidazoles-1-yl)-acetic acid hydrazide under various reaction conditions .Molecular Structure Analysis

The molecular structure of 2-Oxazolepropanamide, 4,5-diphenyl- has been investigated using various techniques. For instance, one study used Hartree-Fock (HF) and density functional theory (DFT) calculations to investigate the molecular structure, linear and nonlinear optical properties, and electronic properties of 4,5-diphenyl-2-2 oxazole propionic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxazolepropanamide, 4,5-diphenyl- have been characterized using various techniques. For example, one study used NMR spectroscopy, FT-IR spectroscopy, x-ray crystallography, differential scanning calorimetry (DSC), and electrochemical methods to characterize similar compounds .Applications De Recherche Scientifique

Anti-Inflammatory Properties

The compound has been found to have a spectrum of activity in various in vivo and in vitro, chronic and acute inflammatory models in 3 species . This indicates that it belongs to the general class of non-steroidal anti-inflammatory agents . It has relative safety, minimal irritant properties on the gastrointestinal tract, long half-life, and uricosuric properties .

Antifungal Activity

A study aimed to synthesize a new series of 2-oxazolines and evaluate the ligands in vitro for the inhibition of six Candida species . The 5- (1,3-diphenyl-1 H -pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized using the Van Leusen reaction . The in vitro testing of the compounds against the Candida species showed lower MIC values for 6a-j than 4a-j, and for 4a-j than fluconazole .

Synthesis of New Compounds

The compound can be used in the synthesis of new compounds. For example, the 5- (1,3-diphenyl-1 H -pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized using the Van Leusen reaction . This resulted in short reaction times, high compound purity, and high yields .

In Silico Study

The compound has been used in in silico studies for affinity to the CYP51 enzymes of the same species . The docking studies revealed good affinity for the active site of the CYP51 enzymes of the Candida species .

Immunosuppression and Inflammation

The compound has been used in studies related to immunosuppression and inflammation . It has a spectrum of activity in various in vivo and in vitro, chronic and acute inflammatory models .

Drug Design and Molecular Mechanisms

The compound has been used in the design of new drugs and the study of molecular mechanisms . This includes the synthesis of new series of 2-oxazolines and evaluation of the ligands in vitro for the inhibition of six Candida species .

Orientations Futures

The future directions for research on 2-Oxazolepropanamide, 4,5-diphenyl- and similar compounds could involve further investigation of their synthesis, properties, and potential applications. For example, one review article suggested that further refinement of 1,2,4-oxadiazole as anti-infective agents could be a valuable direction for future research .

Propriétés

IUPAC Name |

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c19-15(21)11-12-16-20-17(13-7-3-1-4-8-13)18(22-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJOQNDSJLCSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178943 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxazolepropanamide, 4,5-diphenyl- | |

CAS RN |

24248-49-5 | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024248495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolepropanamide, 4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diphenyl-2-oxazolepropanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL3JPJ6SZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.